

Technical Guide: Physicochemical Properties of 3-Pyridin-4-yl-L-alanine Hydrochloride

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Compound of Interest

Compound Name: 3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2)

Cat. No.: B124672

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridin-4-yl-L-alanine hydrochloride is a non-natural amino acid derivative that serves as a critical building block in peptide synthesis and pharmaceutical development. Its unique structure, featuring a pyridine ring, imparts specific conformational constraints and potential for molecular interactions, making it a valuable component in the design of novel peptides and peptidomimetics with tailored biological activities. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in drug discovery and development, influencing factors such as solubility, formulation, and pharmacokinetic behavior. This technical guide provides a summary of available physicochemical data, detailed experimental protocols for its characterization, and a logical workflow for these assessments.

Physicochemical Data

A comprehensive literature search reveals limited publicly available quantitative data for 3-Pyridin-4-yl-L-alanine hydrochloride. The following table summarizes the available information. For properties where specific experimental data could not be found, the fields are marked as "Not available," and standardized experimental protocols are provided in the subsequent section to enable their determination. The compound is often referred to as 3-(4-Pyridyl)-L-alanine Dihydrochloride, suggesting the presence of two hydrochloride adducts.

Property	Value
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ ·2HCl
Molecular Weight	239.10 g/mol
Appearance	White to orange to green powder/crystal
Melting Point	206 °C (decomposition)[1]
Aqueous Solubility	Not available
pKa	Not available
Optical Rotation	+23.0 to +26.0 deg (c=2, H ₂ O)[1]
¹ H NMR Spectra	Not available
¹³ C NMR Spectra	Not available
FT-IR Spectra	Not available
Mass Spectra	Not available

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 3-Pyridin-4-yl-L-alanine hydrochloride are outlined below. These protocols are based on standard pharmacopeial and laboratory procedures for amino acid hydrochlorides.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point using a standard capillary melting point apparatus.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)
- Thermometer or digital temperature probe

- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the 3-Pyridin-4-yl-L-alanine hydrochloride sample is dry. If necessary, pulverize a small amount of the crystalline sample into a fine powder using a mortar and pestle.
- **Capillary Loading:** Jab the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
- **Measurement:**
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C/min.
 - For an accurate measurement, allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow rate, approximately 1-2 °C/min, once the temperature is within 15 °C of the expected melting point.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be reported as a range. Note any decomposition, which is indicated by a change in color or charring.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol follows the equilibrium shake-flask method, a gold standard for determining solubility.

Apparatus:

- Analytical balance
- Volumetric flasks and pipettes

- Temperature-controlled orbital shaker or water bath
- pH meter
- Centrifuge
- HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of 3-Pyridin-4-yl-L-alanine hydrochloride to a known volume of purified water (or a relevant buffer solution) in a sealed flask. The excess solid should be clearly visible.
 - Place the flask in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
 - Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check for undissolved solid to ensure saturation.
- Sample Collection and Preparation:
 - Once equilibrium is reached, allow the suspension to settle.
 - Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, the sample should be filtered (using a filter compatible with the sample) or centrifuged at high speed.
- Concentration Analysis:
 - Accurately dilute the clear supernatant to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
 - Determine the concentration of the dissolved compound.

- Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The pH of the saturated solution should also be recorded.

pKa Determination (Potentiometric Titration)

This protocol details the determination of the acid dissociation constants (pKa) by monitoring pH changes during titration.

Apparatus:

- Calibrated pH meter with an electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker
- Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)

Procedure:

- Sample Preparation: Accurately weigh a known amount of 3-Pyridin-4-yl-L-alanine hydrochloride and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
- Titration:
 - Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode.
 - Begin stirring to ensure homogeneity.
 - Fill the burette with the standardized NaOH solution.
 - Record the initial pH of the solution.
 - Add the titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

- Continue the titration until the pH has risen significantly (e.g., to pH 11-12) to ensure all ionizable groups have been titrated.
- Data Analysis:
 - Plot the measured pH values against the volume of NaOH added to generate a titration curve.
 - The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest portions of the curve). The equivalence points are the steepest parts of the curve. The pKa of the carboxylic acid group will be in the acidic range, while the pKa values for the amino and pyridyl groups will be in the neutral to basic range.
 - Alternatively, the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$) can be plotted against the titrant volume to more accurately determine the equivalence points.

NMR Spectroscopic Analysis

This protocol describes the preparation of a sample for ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy.

Apparatus:

- NMR spectrometer
- 5 mm NMR tubes
- Volumetric glassware
- Deuterated solvent (e.g., D_2O , DMSO-d_6)
- Internal standard (e.g., TMS or DSS)

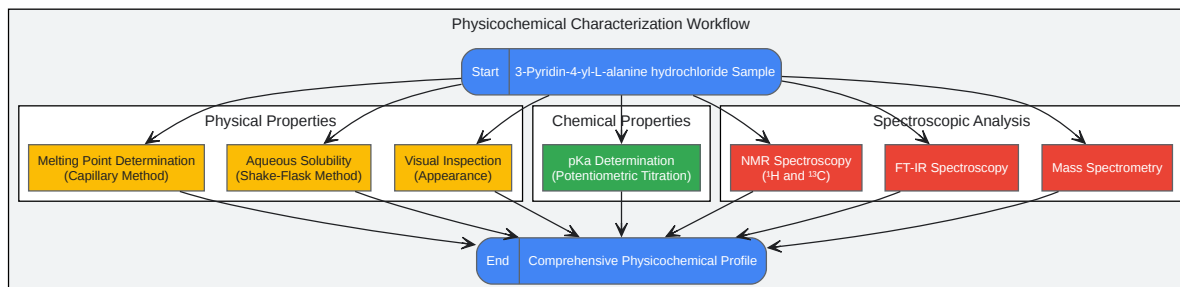
Procedure:

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of 3-Pyridin-4-yl-L-alanine hydrochloride for ^1H NMR, or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Deuterium oxide (D_2O) is a common choice for water-soluble hydrochlorides.
- If an internal standard is required for chemical shift referencing, add a small amount.
- Transfer to NMR Tube:
 - Once fully dissolved, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette during the transfer.
- Data Acquisition:
 - Place the NMR tube in the spectrometer's sample holder.
 - Acquire the ^1H and/or ^{13}C NMR spectra according to the instrument's standard operating procedures. This will involve tuning, locking, and shimming the instrument to achieve optimal resolution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of 3-Pyridin-4-yl-L-alanine hydrochloride.



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References

- 1. 3-(4-Pyridyl)-L-alanine Dihydrochloride | 178933-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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